molecular formula C22H22N2O4S B4092703 1-(4-METHOXYBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)PYRROLIDINE-2-CARBOXAMIDE

1-(4-METHOXYBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)PYRROLIDINE-2-CARBOXAMIDE

Cat. No.: B4092703
M. Wt: 410.5 g/mol
InChI Key: ZOBMQTFGGYXTRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-METHOXYBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)PYRROLIDINE-2-CARBOXAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a pyrrolidine ring, a naphthalene moiety, and a methoxybenzenesulfonyl group, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

The synthesis of 1-(4-METHOXYBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)PYRROLIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidine ring, followed by the introduction of the naphthalene and methoxybenzenesulfonyl groups. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

1-(4-METHOXYBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)PYRROLIDINE-2-CARBOXAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol, depending on the reducing agent used.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(4-METHOXYBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)PYRROLIDINE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Medicine: Potential pharmaceutical applications include its use as a lead compound in drug discovery for treating various diseases.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(4-METHOXYBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)PYRROLIDINE-2-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein, affecting various biochemical pathways and cellular processes.

Comparison with Similar Compounds

1-(4-METHOXYBENZENESULFONYL)-N-(NAPHTHALEN-1-YL)PYRROLIDINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-(4-METHOXYBENZENESULFONYL)-N-(PHENYL)PYRROLIDINE-2-CARBOXAMIDE: This compound has a phenyl group instead of a naphthalene moiety, which may affect its chemical reactivity and biological activity.

    1-(4-METHOXYBENZENESULFONYL)-N-(NAPHTHALEN-2-YL)PYRROLIDINE-2-CARBOXAMIDE: The position of the naphthalene group is different, potentially leading to variations in its interaction with molecular targets. The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement, which can result in distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-methoxyphenyl)sulfonyl-N-naphthalen-1-ylpyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O4S/c1-28-17-11-13-18(14-12-17)29(26,27)24-15-5-10-21(24)22(25)23-20-9-4-7-16-6-2-3-8-19(16)20/h2-4,6-9,11-14,21H,5,10,15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBMQTFGGYXTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)NC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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